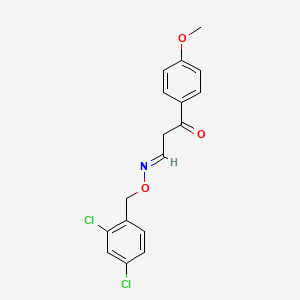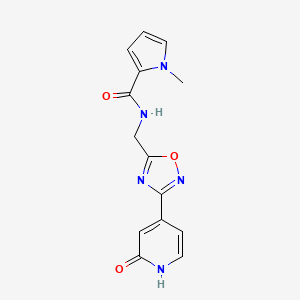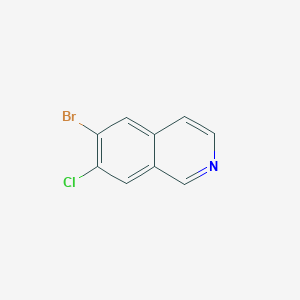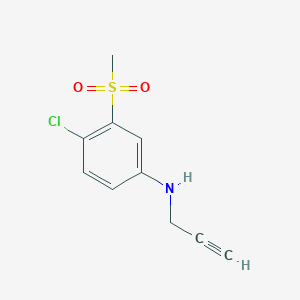
(2S)-1-(Oxetan-2-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(Oxetan-2-yl)propan-2-amine is a chiral amine compound that has gained significant attention in the scientific research community. The compound is also known as 2-oxetanylalaninol and has a molecular formula of C7H13NO2. The compound has been synthesized using various methods, and its biochemical and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of (2S)-1-(Oxetan-2-yl)propan-2-amine is not well understood. However, studies have shown that the compound can interact with various biological targets, including enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. The compound has been shown to exhibit anticholinesterase activity, which can be useful in the treatment of Alzheimer's disease. It has also been shown to exhibit anxiolytic and sedative effects, which can be useful in the treatment of anxiety disorders. In addition, the compound has been shown to have antifungal and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S)-1-(Oxetan-2-yl)propan-2-amine in lab experiments is its chiral nature. The compound can be used as a chiral building block in the synthesis of biologically active compounds. It can also be used as a ligand in asymmetric catalysis reactions. However, the synthesis of this compound is challenging due to the presence of a chiral center in the molecule. In addition, the compound is relatively unstable and can decompose over time.
Zukünftige Richtungen
There are several future directions for the study of (2S)-1-(Oxetan-2-yl)propan-2-amine. One area of research is the development of new synthetic methods for the compound. The development of more efficient and selective synthetic methods can help to overcome the challenges associated with the synthesis of this compound. Another area of research is the study of the compound's interaction with various biological targets. Understanding the mechanism of action of this compound can lead to the development of new drugs with improved efficacy and reduced side effects. Finally, the study of the compound's pharmacokinetics and pharmacodynamics can help to optimize its use in drug design and development.
Synthesemethoden
(2S)-1-(Oxetan-2-yl)propan-2-amine can be synthesized using various methods. One of the most common methods is the reductive amination of 2-oxetanone with (S)-prolinol. The reaction is catalyzed by a chiral iridium complex and yields the desired product with high enantioselectivity. Another method involves the reaction of 2-oxetanone with (S)-alaninol in the presence of a Lewis acid catalyst. The reaction yields the desired product with moderate enantioselectivity. The synthesis of this compound is challenging due to the presence of a chiral center in the molecule.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(Oxetan-2-yl)propan-2-amine has been studied extensively for its potential applications in various scientific research fields. The compound has been used as a chiral building block in the synthesis of biologically active compounds. It has also been used as a ligand in asymmetric catalysis reactions. In addition, the compound has been studied for its potential applications in drug design and development. The unique structure of this compound makes it an attractive target for drug design, as it can interact with various biological targets.
Eigenschaften
IUPAC Name |
(2S)-1-(oxetan-2-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(7)4-6-2-3-8-6/h5-6H,2-4,7H2,1H3/t5-,6?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGPXLAZZYSADB-ZBHICJROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2472952.png)
![3-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2472955.png)


![7-(tert-butyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472962.png)

![4-fluoro-N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2472966.png)
![Ethyl 4-((4-((4,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2472967.png)



